molecular formula C2H2Mg3O8 B8016270 Kinsei

Kinsei

Cat. No.: B8016270
M. Wt: 226.95 g/mol
InChI Key: XQQWBPOEMYKKBY-UHFFFAOYSA-H
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Description

“Kinsei” is a term that is associated with a specific compound, but based on the search results, it seems there might be some confusion or misinterpretation. The closest match found is “Ginsenoside Compound K,” a secondary ginsenoside derived from the major ginsenosides found in ginseng (Panax ginseng). Ginsenoside Compound K is known for its enhanced bioavailability and solubility compared to its parent ginsenosides, making it a compound of significant interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ginsenoside Compound K is primarily produced through biotransformation processes. The major ginsenosides, such as Rb1, Rb2, and Rc, undergo enzymatic hydrolysis to yield Compound K. This biotransformation can be achieved using specific microbial strains or enzymes that facilitate the hydrolysis of glycosidic bonds .

Industrial Production Methods

Industrial production of Ginsenoside Compound K involves the use of fermentation techniques. Ginseng extracts are subjected to fermentation using microorganisms like Lactobacillus or Aspergillus species. This process not only enhances the yield of Compound K but also improves its pharmacokinetic properties .

Chemical Reactions Analysis

Types of Reactions

Ginsenoside Compound K undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Compound K with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

Ginsenoside Compound K has a wide range of scientific research applications:

Mechanism of Action

Ginsenoside Compound K exerts its effects through various molecular targets and pathways:

    AMP-activated protein kinase (AMPK): It activates AMPK, which plays a crucial role in regulating energy homeostasis.

    Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): It inhibits the NF-κB pathway, reducing inflammation.

    Peroxisome proliferator-activated receptors (PPARs): It modulates PPARs, influencing lipid metabolism and glucose homeostasis.

Comparison with Similar Compounds

Similar Compounds

  • Ginsenoside Rb1
  • Ginsenoside Rb2
  • Ginsenoside Rc
  • Ginsenoside Rd

Uniqueness

Ginsenoside Compound K is unique due to its enhanced bioavailability and solubility compared to its parent ginsenosides. This makes it more effective in exerting its pharmacological effects. Additionally, its ability to modulate multiple molecular pathways simultaneously gives it a broader therapeutic potential .

Biological Activity

Kinsei, a compound derived from traditional Japanese medicine, has garnered attention for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and clinical studies associated with this compound, providing a comprehensive overview of its potential therapeutic applications.

Overview of this compound

This compound is often linked to formulations used in Kampo medicine, a traditional Japanese medical practice that integrates herbal remedies. One prominent formulation is Ninjin'yoeito (NYT), which contains this compound and is utilized to treat conditions such as chronic fatigue and malaise.

1. Gastroprokinetic Activity

Dose (mg/kg) Gastric Emptying Rate (%)
130
340
1055

2. Immune Modulation

Research indicates that this compound may enhance immune function by increasing the number of immune cells in immunocompromised models. This effect is believed to be mediated through the activation of pathways involved in hematopoiesis and immune cell proliferation .

3. Antioxidant Properties

This compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. This property is essential for preventing cellular damage and may contribute to its therapeutic effects in various diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : this compound's affinity for serotonin receptors (specifically 5-HT4) enhances gastrointestinal motility.
  • Pathway Activation : It activates the ghrelin-neuropeptide Y pathway, promoting appetite and energy metabolism.
  • Cytokine Modulation : this compound influences cytokine production, which is crucial for immune response regulation.

Clinical Efficacy of Ninjin'yoeito

A clinical review highlighted the efficacy of NYT (which includes this compound) in treating various conditions such as anemia, cognitive dysfunction, and fatigue. The formulation's effectiveness was supported by both clinical and preclinical studies that demonstrated improvements in symptoms associated with these conditions .

  • Patient Demographics : Studies involved patients suffering from chronic fatigue syndrome and those undergoing cancer treatment.
  • Outcome Measures : Improvements were measured using standardized fatigue scales and laboratory tests assessing hematological parameters.

Adverse Effects

While this compound shows promise in therapeutic applications, it is essential to consider potential adverse effects. The most commonly reported side effects include gastrointestinal disturbances, occurring in approximately 3% of patients using formulations containing this compound .

Properties

IUPAC Name

trimagnesium;dicarbonate;dihydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O3.3Mg.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+2;;/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQWBPOEMYKKBY-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Mg3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12125-28-9
Record name Magnesium carbonate hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.